molecular formula C26H24N4O3S B15094430 Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester

Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester

Cat. No.: B15094430
M. Wt: 472.6 g/mol
InChI Key: QGWMZYQHYMANTL-UHFFFAOYSA-N
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Description

Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzotriazole moiety, a methylthio group, and a fluorenylmethyl ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester typically involves multiple steps, starting with the preparation of the benzotriazole derivative. The key steps include:

    Formation of Benzotriazole Derivative: The initial step involves the reaction of benzotriazole with a suitable acylating agent to form the benzotriazol-1-ylcarbonyl intermediate.

    Introduction of Methylthio Group:

    Coupling with Fluorenylmethyl Ester: The final step involves the coupling of the intermediate with fluorenylmethyl ester under specific reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the benzotriazole moiety.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various carbamate derivatives.

Scientific Research Applications

Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, 1-methylethyl ester: Known for its use as a pesticide and herbicide.

    Carbamic acid, N-phenyl-, 1-methylethyl ester: Used in various industrial applications.

Uniqueness

Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester is unique due to its combination of a benzotriazole moiety, a methylthio group, and a fluorenylmethyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-34-15-14-23(25(31)30-24-13-7-6-12-22(24)28-29-30)27-26(32)33-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-13,21,23H,14-16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWMZYQHYMANTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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